4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine
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Overview
Description
4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a complex organic compound that features a unique combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety
Mechanism of Action
Target of Action
The primary target of the compound “4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine” is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are vital for maintaining cell structure and facilitating cell division.
Mode of Action
The compound binds to the colchicine binding site of the tubulin , inhibiting its polymerization. This disrupts the formation of microtubules, leading to cell cycle arrest and ultimately apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It primarily impacts the cell cycle , particularly the mitotic phase where microtubules are essential for chromosome segregation. The inability to form microtubules leads to mitotic arrest , triggering apoptosis , or programmed cell death .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cells . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell death. This makes it a potential candidate for use as a cancer therapeutic , as it could selectively induce apoptosis in rapidly dividing cancer cells .
Biochemical Analysis
Biochemical Properties
The triazole ring in 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme .
Cellular Effects
Triazole compounds are known to show versatile biological activities , which suggests that this compound may also influence cell function.
Molecular Mechanism
Given its structural similarity to other triazole compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the triazole-pyridine intermediate with thiomorpholine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition step, which allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-1,2,3-triazol-4-yl)methyl]pyridine: Similar triazole and pyridine structure but lacks the thiomorpholine moiety.
1-benzyl-4-(pyridin-4-yl)-1H-1,2,3-triazole: Similar triazole and benzyl structure but lacks the thiomorpholine moiety.
4-(1H-1,2,3-triazol-4-yl)benzoic acid: Similar triazole structure but with a benzoic acid moiety instead of pyridine and thiomorpholine.
Uniqueness
The uniqueness of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine lies in its combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMXUQRCRPZBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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